molecular formula C23H24N4O2S B6571823 N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1021256-88-1

N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No. B6571823
CAS RN: 1021256-88-1
M. Wt: 420.5 g/mol
InChI Key: ZIAAVLSGPGZMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is 420.16199719 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Coumarin derivatives, including F3382-1947, have garnered attention for their potential as anticancer agents. Research suggests that these compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for cancer therapy. Their ability to interfere with cell proliferation, induce apoptosis, and inhibit tumor growth is of great interest to oncologists and researchers .

Antiviral Activity

F3382-1947 demonstrates antiviral properties, which could be valuable in combating viral infections. These derivatives may inhibit viral replication or entry into host cells, making them relevant in the development of antiviral drugs .

Antibacterial and Antifungal Effects

Coumarin derivatives, including F3382-1947, exhibit antibacterial and antifungal activities. They may serve as potential agents against bacterial and fungal pathogens, contributing to the fight against infectious diseases .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Coumarins, including F3382-1947, possess anti-inflammatory properties. They may modulate inflammatory pathways and reduce inflammation, making them interesting targets for drug development .

Optical Brighteners and Fluorescent Dyes

Coumarin derivatives find applications as optical brighteners, photosensitizers, and fluorescent dyes. Their ability to absorb and emit light in specific wavelength ranges makes them useful in various fields, including textiles, cosmetics, and imaging techniques .

Drug Development and Pharmaceutical Applications

Researchers explore coumarin derivatives for their potential in drug development. These compounds may serve as scaffolds for designing novel drugs with specific pharmacological activities. Additionally, they find use as additives in pharmaceutical formulations .

Ansary, I., & Taher, A. (2019). One-Pot Synthesis of Coumarin Derivatives. In Phytochemicals in Human Health (pp. 1–16). IntechOpen. Read more Coumarins have been extensively investigated for their diverse biological activities, including anticancer, anti-HIV, and antibacterial properties. They also serve as fluorescent probes, nonlinear optical chromophores, and solar energy collectors. (Source: Read more)

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-26(5-2)16-10-11-18(15(3)12-16)25-20(28)13-27-14-24-21-17-8-6-7-9-19(17)30-22(21)23(27)29/h6-12,14H,4-5,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAAVLSGPGZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)-2-methylphenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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